Cas no 1094322-91-4 (1-[2-(4-Morpholinyl)ethoxy])
1-[2-(4-Morpholinyl)ethoxy] Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(4-Morpholinyl)ethoxy]
- 1-[2-(4-Morpholinyl)ethoxy] Mycophenolate Mofetil
- 2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
- 1094322-91-4
- MYCOPHENOLATE MOFETIL IMPURITY B [EP IMPURITY]
- 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-1-(2-(4-morpholinyl)ethoxy)-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
- 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil, (+/-)-
- 2-(Morpholin-4-yl)ethyl (4E)-6-((1RS)-4-hydroxy-6-methoxy-7-methyl-1-(2-(morpholin-4-yl)ethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- SCHEMBL12680589
- 0W13F6K1DJ
- Mycophenolate mofetil specified impurity B [EP]
- Q27237299
- 2-Morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
- UNII-0W13F6K1DJ
-
- Inchi: 1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+
- InChI Key: XKAOBWLSKUSFOB-LRNAUUFOSA-N
- SMILES: O(CCN1CCOCC1)C1C2C(C)=C(C(C/C=C(\C)/CCC(=O)OCCN3CCOCC3)=C(C=2C(=O)O1)O)OC
Computed Properties
- Exact Mass: 562.28900
- Monoisotopic Mass: 562.28903092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 14
- Complexity: 843
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 116Ų
Experimental Properties
- PSA: 116.23000
- LogP: 2.24720
1-[2-(4-Morpholinyl)ethoxy] Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
1-[2-(4-Morpholinyl)ethoxy] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE15872-10mg |
1-[2-(4-Morpholinyl)ethoxy] |
1094322-91-4 | 98% | 10mg |
$2160.00 | 2024-04-20 |
1-[2-(4-Morpholinyl)ethoxy] Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-[2-(4-Morpholinyl)ethoxy]
Compound Introduction: 1-[2-(4-Morpholinyl)ethoxy] and CAS No. 1094322-91-4
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, the compound with the CAS number 1094322-91-4 and the product name 1-[2-(4-Morpholinyl)ethoxy] has garnered significant attention due to its unique structural properties and potential applications. This introduction aims to provide a comprehensive overview of this compound, its synthesis, applications, and recent research findings.
The molecular structure of 1-[2-(4-Morpholinyl)ethoxy] consists of an ethoxy group linked to a morpholine ring. Morpholine is a heterocyclic amine that is known for its stability and versatility in pharmaceutical formulations. The presence of the ethoxy group enhances the compound's solubility in both polar and non-polar solvents, making it a valuable intermediate in drug synthesis. This dual functionality has led to its exploration in various therapeutic areas.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of 1-[2-(4-Morpholinyl)ethoxy] make it a promising candidate for further investigation in this domain. Specifically, studies have suggested that this compound may interact with neurotransmitter receptors, potentially leading to the development of new treatments for conditions such as depression and anxiety.
The synthesis of 1-[2-(4-Morpholinyl)ethoxy] involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the reaction of 4-morpholineethanol with an appropriate halogenated ether, followed by purification steps to isolate the desired product. Advanced techniques such as chromatography and spectroscopy are employed to ensure high purity and yield.
One of the key advantages of using 1-[2-(4-Morpholinyl)ethoxy] as an intermediate is its compatibility with various functional groups, allowing for further chemical modifications. This flexibility has enabled researchers to design derivatives with enhanced pharmacological properties. For instance, modifications at the morpholine ring have been explored to improve binding affinity to specific targets, thereby increasing the efficacy of potential drug candidates.
The compound's stability under different environmental conditions is another critical factor that contributes to its utility in pharmaceutical applications. Stability studies have shown that 1-[2-(4-Morpholinyl)ethoxy] remains intact under standard storage conditions, making it suitable for long-term use in research laboratories and industrial settings. Additionally, its low toxicity profile further supports its suitability for therapeutic applications.
In the context of drug discovery, computational modeling has played a significant role in understanding the interactions between 1-[2-(4-Morpholinyl)ethoxy] and biological targets. Molecular docking studies have revealed potential binding sites on enzymes and receptors relevant to neurological disorders. These insights have guided experimental efforts aimed at optimizing the compound's pharmacological activity.
Efforts are ongoing to explore the therapeutic potential of derivatives of 1-[2-(4-Morpholinyl)ethoxy]. Researchers are investigating its effects on various disease models, including those related to neurodegeneration and inflammation. Preliminary results have shown promising signs, suggesting that further development could lead to novel therapeutic strategies.
The regulatory landscape for new drug development also plays a crucial role in determining the commercial viability of compounds like 1-[2-(4-Morpholinyl)ethoxy]. Compliance with international standards ensures that these compounds can be safely tested in clinical trials and eventually brought to market. Collaborative efforts between academia and industry are essential to navigate these regulatory pathways effectively.
The future prospects for 1-[2-(4-Morpholinyl)ethoxy] are bright, given its unique structural features and potential therapeutic applications. Continued research will be necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties. As advancements in synthetic chemistry and computational biology progress, new opportunities for utilizing this compound will emerge.
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